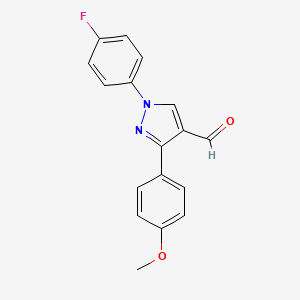
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (FMPPC) is a heterocyclic aldehyde that has been studied for its various applications in chemical synthesis, medicinal chemistry, and scientific research. FMPPC has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. It has also been studied for its potential use in the treatment of cancer and other diseases.
科学研究应用
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has been studied for its potential use in the treatment of cancer and other diseases. It has been found to have anti-inflammatory, antimicrobial, and antifungal properties. In addition, this compound has been used in the synthesis of various compounds with potential therapeutic applications, such as antimicrobial agents and anti-cancer drugs. Furthermore, this compound has been used as a reagent in the synthesis of various compounds with potential applications in organic synthesis and drug discovery.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has not been fully elucidated. However, it is believed that this compound is able to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, this compound has been found to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, antimicrobial, and antifungal properties. It has also been found to inhibit the activity of certain enzymes, such as COX-2, and transcription factors, such as NF-κB. In addition, this compound has been found to induce apoptosis (programmed cell death) in certain cancer cells.
实验室实验的优点和局限性
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. In addition, this compound is stable and can be stored for long periods of time without significant degradation. Furthermore, this compound can be used in a variety of applications, such as the synthesis of various compounds with potential therapeutic applications.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is not water soluble, which can make it difficult to use in certain experiments. In addition, this compound can be toxic if inhaled or ingested, and should be handled with care.
未来方向
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has potential applications in the treatment of cancer and other diseases, as well as in the synthesis of various compounds with potential therapeutic applications. In the future, this compound could be used to develop new drugs and treatments for a variety of diseases and conditions. In addition, this compound could be used to synthesize new compounds with potential applications in organic synthesis and drug discovery. Furthermore, this compound could be used to develop more efficient and cost-effective methods for the synthesis of various compounds. Finally, this compound could be used to develop more effective and safer antimicrobial and antifungal agents.
合成方法
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be synthesized via a three-step process. The first step involves the reaction of 4-fluorophenol with ethyl chloroformate in the presence of a base, such as sodium ethoxide, to form 4-fluoroethyl chloroformate. This is then reacted with 4-methoxyphenylhydrazine to form the desired product, this compound.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQMNDIWOBMXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407587 |
Source


|
| Record name | 1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618098-60-5 |
Source


|
| Record name | 1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Cyclopropylmethyl)ethanimidoyl]phenol](/img/structure/B6337168.png)
![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)
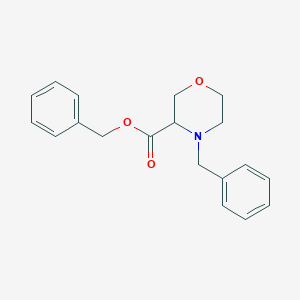

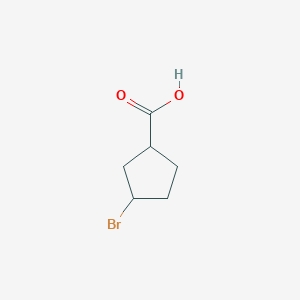
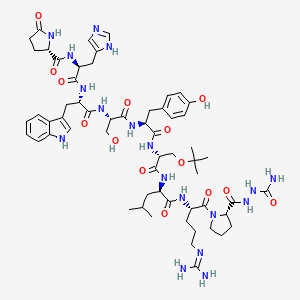



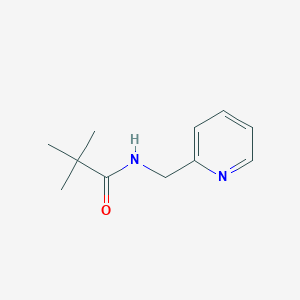
![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)
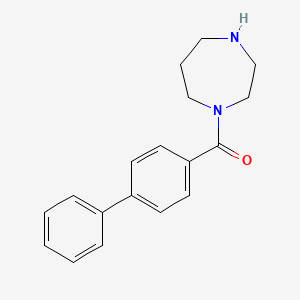
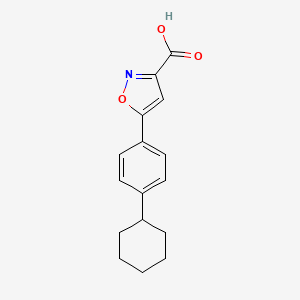
![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)